molecular formula C30H20N2 B2421843 9-phenyl-9H,9'H-2,3'-bicarbazole CAS No. 1382955-10-3

9-phenyl-9H,9'H-2,3'-bicarbazole

Cat. No.: B2421843
CAS No.: 1382955-10-3
M. Wt: 408.504
InChI Key: GNJRHORDMKIWCB-UHFFFAOYSA-N
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Description

9-Phenyl-9H,9’H-2,3’-bicarbazole is an organic compound characterized by the presence of two carbazole rings linked by a phenyl group. This unique structure endows the compound with distinct chemical and physical properties, making it a valuable building block in organic synthesis and materials science .

Mechanism of Action

Target of Action

The primary target of 9-phenyl-9H,9’H-2,3’-bicarbazole is in the field of organic electroluminescent elements , particularly in phosphorescent organic light-emitting diodes (OLEDs) . It serves as a source of electrons to create exciplexes, which can function as either an emitting layer or a host material in OLED devices .

Mode of Action

9-Phenyl-9H,9’H-2,3’-bicarbazole interacts with its targets by exhibiting excellent hole transport capabilities and suitability as a phosphorescence host material in OLEDs . It is synthesized through a meticulous multi-step process with high yield and simplicity in post-processing, making it suitable for industrial production .

Biochemical Pathways

Its role in the synthesis of electronic materials, such as oleds, suggests that it may influence the electron transport pathways within these devices .

Pharmacokinetics

Its molecular weight is 408.5 , and it has a melting point of 241.0 to 245.0 °C .

Result of Action

The molecular and cellular effects of 9-phenyl-9H,9’H-2,3’-bicarbazole’s action are primarily observed in its application in OLEDs. It contributes to the high efficiency and reliability of these devices by serving as a novel host system . The solution-processed narrowband blue TADF-OLED employing the 9-phenyl-9H,9’H-2,3’-bicarbazole host exhibited a high external quantum efficiency greater than 13% .

Action Environment

The action, efficacy, and stability of 9-phenyl-9H,9’H-2,3’-bicarbazole can be influenced by various environmental factors. For instance, its storage temperature is recommended to be at room temperature, preferably in a cool and dark place . Furthermore, its use in OLEDs suggests that it may be sensitive to factors such as light, heat, and electrical currents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Phenyl-9H,9’H-2,3’-bicarbazole typically involves a multi-step process. One common method includes the reaction of (9-phenyl-9H-carbazol-3-yl)boronic acid with 3-bromo-9H-carbazole in the presence of a palladium catalyst (Pd(PPh3)4), potassium carbonate (K2CO3), toluene, and ethanol. The reaction is carried out under nitrogen at 100°C for 12 hours. The resulting product is then recrystallized from ethanol to obtain 9-Phenyl-9H,9’H-2,3’-bicarbazole with a yield of 82% .

Industrial Production Methods

Industrial production methods for 9-Phenyl-9H,9’H-2,3’-bicarbazole are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve similar reaction conditions as laboratory synthesis but are scaled up and optimized for industrial equipment and processes .

Chemical Reactions Analysis

Types of Reactions

9-Phenyl-9H,9’H-2,3’-bicarbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted carbazole compounds .

Scientific Research Applications

9-Phenyl-9H,9’H-2,3’-bicarbazole has significant applications in various fields:

    Chemistry: It is used as an intermediate in the synthesis of electronic materials, such as organic light-emitting diodes (OLEDs).

    Biology: The compound’s unique structure makes it a valuable tool in studying molecular interactions and biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is used in the production of OLED display screens and other electronic devices

Comparison with Similar Compounds

Similar Compounds

  • 9-Phenyl-9H,9’H-3,3’-bicarbazole
  • 3,3’-Bicarbazole
  • 9-Phenyl-3,3’-bicarbazolyl

Uniqueness

Compared to similar compounds, 9-Phenyl-9H,9’H-2,3’-bicarbazole exhibits superior hole transport capabilities and stability as a thin film. These properties make it particularly suitable for use in high-efficiency OLEDs and other electronic applications .

Properties

IUPAC Name

2-(9H-carbazol-3-yl)-9-phenylcarbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H20N2/c1-2-8-22(9-3-1)32-29-13-7-5-11-24(29)25-16-14-21(19-30(25)32)20-15-17-28-26(18-20)23-10-4-6-12-27(23)31-28/h1-19,31H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNJRHORDMKIWCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C=C(C=C4)C5=CC6=C(C=C5)NC7=CC=CC=C76
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Next, a mixed solution of 4.0 g of 3-bromocarbazole, 6.6 g of 9-phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)-9H-carbazole, 18 ml of a 2M aqueous potassium carbonate solution, 80 ml of 1,2-dimethoxyethane, 72 mg of palladium acetate and 243 mg of tris(2-methylphenyl)phosphine was refluxed for 6 hours under a nitrogen flow. The solution was cooled to room temperature, and then extracted with toluene. The organic layer was washed with water twice, dried over magnesium sulfate, and then evaporated. The resultant concentrate was purified by silica gel column chromatography and then vacuum-dried to obtain 5.2 g of 9-phenyl-9H,9′H-2,3′-bicarbazole.
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4 g
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6.6 g
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72 mg
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243 mg
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80 mL
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